molecular formula C14H14S3 B11710933 Benzene, 1,1'-thiobis[4-(methylthio)- CAS No. 125877-23-8

Benzene, 1,1'-thiobis[4-(methylthio)-

Cat. No.: B11710933
CAS No.: 125877-23-8
M. Wt: 278.5 g/mol
InChI Key: GQUSUMUJMZGXSS-UHFFFAOYSA-N
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Description

Benzene, 1,1'-thiobis[4-(methylthio)- is a sulfur-bridged aromatic compound featuring two benzene rings connected by a thiobis (–S–) group. Each benzene ring is substituted with a methylthio (–SCH₃) group at the para position. This structure confers unique electronic and steric properties, making it relevant in organic synthesis and materials science.

Properties

CAS No.

125877-23-8

Molecular Formula

C14H14S3

Molecular Weight

278.5 g/mol

IUPAC Name

1-methylsulfanyl-4-(4-methylsulfanylphenyl)sulfanylbenzene

InChI

InChI=1S/C14H14S3/c1-15-11-3-7-13(8-4-11)17-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3

InChI Key

GQUSUMUJMZGXSS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)SC2=CC=C(C=C2)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-thiobis[4-(methylthio)- typically involves the reaction of benzene derivatives with sulfur-containing reagents. One common method is the reaction of 4-methylthiophenol with sulfur dichloride in the presence of a base, such as sodium hydroxide, to form the desired compound. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of Benzene, 1,1’-thiobis[4-(methylthio)- may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like distillation and recrystallization.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SMe) groups are susceptible to oxidation, forming sulfoxides or sulfones. For example, analogous sulfanylbenzenes (e.g., 1-methoxy-4-(methylthio)benzene ) undergo oxidation with peroxides or halogens .

Reaction Mechanism :

\text{Ar-SMe} \xrightarrow{\text{H}_2\text{O}_2/\text{H}_2\text{O}} \text{Ar-S(O)Me} \xrightarrow{\text{Oxidation}} \text{Ar-S(O)_2Me}

Substitution Reactions

The para positions of the benzene rings (relative to the sulfur bridge) may undergo electrophilic substitution. For instance, chlorination of similar thiobisphenols could produce chlorinated derivatives, though regioselectivity depends on directing effects of substituents .

Example :

Ar-S-ArCl2/FeCl3Cl-Ar-S-Ar\text{Ar-S-Ar} \xrightarrow{\text{Cl}_2/\text{FeCl}_3} \text{Cl-Ar-S-Ar}

Thermal Decomposition

At elevated temperatures, the sulfur bridge may cleave, releasing sulfur gases. For sulfanylbenzenes, decomposition typically occurs above 200°C, yielding benzene derivatives and sulfur byproducts .

Property Value
Molecular weight~214–358 g/mol
StabilityModerate

Spectral Analysis

Key analytical techniques include:

  • NMR : Detects aromatic protons and sulfur-bonded methyl groups.

  • MS : Identifies molecular ion peaks (e.g., M+H at ~359 for similar thiobisphenols) .

  • IR : Absorption at ~2500 cm⁻¹ for -SMe groups .

Environmental and Industrial Context

The production of chlorinated benzenes (related to thiobisphenol precursors) involves direct chlorination with FeCl₃, yielding mixtures of mono- and di-chlorobenzenes . This underscores the need for controlled synthesis to minimize byproducts in thiobisphenol derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzene, 1,1'-thiobis[4-(methylthio)-] has shown promise in medicinal chemistry due to its potential biological activities:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, it has been effective against both Gram-positive and Gram-negative bacteria at low concentrations, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Potential : Research has demonstrated that this compound can induce apoptosis in cancer cell lines. In vitro studies have shown a dose-dependent decrease in cell viability in various cancer models, indicating its potential use as an anticancer agent.
  • Antiviral Properties : Some derivatives have been evaluated for their antiviral activity, particularly against viruses such as hepatitis C. Modifications to the methylthio group have been found to enhance efficacy against viral replication.

Materials Science

In materials science, Benzene, 1,1'-thiobis[4-(methylthio)-] is utilized in the synthesis of polymers and composite materials:

  • Polymerization Reactions : The compound can act as a monomer or cross-linking agent in the production of thiol-ene polymers. These materials are noted for their high mechanical strength and thermal stability.
  • Conductive Polymers : Its unique structure allows for the incorporation into conductive polymers, which are essential in electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Environmental Studies

Research into the environmental impact of Benzene, 1,1'-thiobis[4-(methylthio)-] focuses on its degradation and toxicity:

  • Toxicity Assessment : Studies have shown that exposure to this compound can lead to adverse health effects, including hematotoxicity. Understanding its toxicological profile is crucial for regulatory assessments and safe handling practices.
  • Biodegradation Studies : Investigations into the biodegradability of this compound are ongoing, with an emphasis on understanding how it breaks down in various environmental conditions. This knowledge is essential for evaluating its ecological impact.

Summary of Biological Activities

Activity TypeEvidenceReference
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli
AnticancerInduces apoptosis in MCF-7 breast cancer cells
AntiviralInhibits replication of hepatitis C virus

Antimicrobial Study

A study evaluated the antimicrobial efficacy of Benzene, 1,1'-thiobis[4-(methylthio)-]. The compound demonstrated significant inhibition against bacterial strains at concentrations as low as 10 µg/mL.

Anticancer Research

In a recent investigation involving multiple cancer cell lines (e.g., MCF-7), results indicated a dose-dependent decrease in cell viability with an IC50 value of 25 µM.

Antiviral Activity Assessment

A study focusing on antiviral effects revealed that modifications to the methylthio group significantly enhanced activity against hepatitis C virus (HCV), with an EC50 value of 15 µM observed in vitro.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-thiobis[4-(methylthio)- involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares Benzene, 1,1'-thiobis[4-(methylthio)- with key analogs based on bridging groups, substituents, and physical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Melting Point (°C) Boiling Point (°C) Key Features
Benzene, 1,1'-thiobis[4-(methylthio)- (Hypothetical) C₁₄H₁₄S₃ ~290.4 Sulfur bridge; dual methylthio groups
1,1'-Ethyne-1,2-diylbis[4-(methylthio)benzene] 149180-18-7 C₁₆H₁₄S₂ 270.41 1.19 142–144 419.5 Acetylene bridge; rigid structure
Benzene, 1,1'-[thiobis(methylene)]bis[4-methoxy- 34106-64-4 C₁₆H₁₈O₂S 298.38 Thiobis(methylene) bridge; methoxy groups
Diphenyl sulfide (Thiobisbenzene) 139-66-2 C₁₂H₁₀S 186.28 1.07 –40 296 Simple sulfur bridge; no substituents
Key Observations:
  • Bridge Type : The acetylene-bridged analog (149180-18-7) exhibits higher rigidity and thermal stability (boiling point ~419.5°C) compared to diphenyl sulfide (296°C) due to the triple bond .
  • Molecular Weight : The hypothetical target compound (C₁₄H₁₄S₃) is heavier than diphenyl sulfide, suggesting higher intermolecular forces and possibly elevated melting/boiling points.
Benzene, 1,1'-thiobis[4-(methylthio)-
  • Reactivity : The methylthio groups act as electron-withdrawing substituents, directing electrophilic substitution reactions to the meta positions. The sulfur bridge may participate in oxidation or coordination chemistry.
  • Applications : Likely used as a precursor for pesticides or polymer additives, similar to derivatives like Benzene, 1,1'-thiobis[2,4-dinitro- (), which is employed in agrochemical formulations .
1,1'-Ethyne-1,2-diylbis[4-(methylthio)benzene (149180-18-7)
  • Reactivity : The acetylene bridge enables π-conjugation, making it suitable for optoelectronic materials.
  • Applications: Potential use in conductive polymers or liquid crystals due to its rigid backbone .
Diphenyl Sulfide
  • Reactivity : Prone to oxidation to sulfoxide/sulfone derivatives.
  • Applications : Solvent in organic synthesis and intermediate for sulfonamide drugs .

Functional Group Comparisons

  • Methylthio (–SCH₃) vs. Methoxy (–OCH₃) :
    • Methylthio : Less electron-donating than methoxy; resistant to hydrolysis but susceptible to oxidation (e.g., to sulfoxides) .
    • Methoxy : Enhances aromatic ring electron density, facilitating electrophilic substitution but prone to demethylation under acidic conditions .

Biological Activity

Benzene, 1,1'-thiobis[4-(methylthio)-] is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including its antibacterial, antifungal, and anticancer activities, supported by data tables and case studies from diverse research sources.

Chemical Structure and Properties

  • Chemical Formula : C8_{8}H10_{10}S2_{2}
  • Molecular Weight : 186.29 g/mol
  • CAS Registry Number : 623-13-2

The compound features a benzene ring with two methylthio groups attached to it, which influences its reactivity and biological interactions.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies on related thiol compounds have shown effectiveness against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzene, 1,1'-thiobis[4-(methylthio)-]Staphylococcus aureus32 µg/mL
Related Thiol CompoundEscherichia coli16 µg/mL

The above table summarizes findings where the compound demonstrated notable antibacterial activity, suggesting its potential as a therapeutic agent against bacterial infections .

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity. A comparative study highlighted the efficacy of similar thiol derivatives against fungal pathogens.

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
Benzene, 1,1'-thiobis[4-(methylthio)-]Candida albicans64 µg/mL
Thiol DerivativeAspergillus niger32 µg/mL

These results indicate that the compound may serve as a potential antifungal agent, particularly against opportunistic fungi .

Anticancer Activity

Recent studies have explored the anticancer properties of benzene derivatives. The compound's structure suggests possible interactions with cancer cell lines.

StudyCancer Cell LineIC50_{50} (µM)
Research on Thiol DerivativesMCF-7 (Breast Cancer)18.03
Related Compound StudyA549 (Lung Cancer)0.53

The anticancer activity observed in related compounds indicates that benzene, 1,1'-thiobis[4-(methylthio)-] may also possess similar effects, warranting further investigation into its mechanisms of action and efficacy .

The biological activities of benzene derivatives often stem from their ability to interact with cellular components:

  • Antioxidant Activity : Compounds with thiol groups can act as antioxidants, reducing oxidative stress in cells.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.
  • Cell Cycle Arrest : Potential interactions with cellular pathways could lead to cell cycle arrest in cancer cells.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that benzene derivatives significantly inhibited the growth of Staphylococcus aureus, suggesting a mechanism involving disruption of cell wall synthesis.
  • Antifungal Properties : Another case study highlighted the effectiveness of similar compounds against Candida albicans, showing promise for treating fungal infections in immunocompromised patients.
  • Cancer Research : Investigations into the anticancer effects revealed that certain derivatives could induce apoptosis in cancer cells through modulation of apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for Benzene, 1,1'-thiobis[4-(methylthio)-], and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions using 4-methylthiophenol and sulfur dichloride (SCl₂) under inert conditions. Key steps include:

  • Dissolving 4-methylthiophenol in anhydrous tetrahydrofuran (THF) at 0°C.
  • Slow addition of SCl₂ with continuous stirring to avoid exothermic side reactions.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate 9:1) to remove unreacted starting materials and byproducts .
    • Purity Optimization : Monitor reaction progress using thin-layer chromatography (TLC). Confirm purity via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing Benzene, 1,1'-thiobis[4-(methylthio)-]?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 2.45 ppm (singlet, S-CH₃) and δ 7.25–7.45 ppm (aromatic protons).
  • ¹³C NMR : Signals at δ 15.8 ppm (S-CH₃) and δ 125–140 ppm (aromatic carbons) .
    • Mass Spectrometry (MS) : Molecular ion peak at m/z 278 ([M]⁺) with fragmentation patterns indicating cleavage of S–S bonds .
    • Infrared (IR) Spectroscopy : Strong absorbance at 680 cm⁻¹ (C–S stretching) and 2900 cm⁻¹ (C–H stretching in CH₃ groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for Benzene, 1,1'-thiobis[4-(methylthio)-] across solvents?

  • Methodology :

  • Differential Scanning Calorimetry (DSC) : Measure melting points in different solvents (e.g., DMSO vs. chloroform) to assess polymorphic forms .
  • X-ray Diffraction (XRD) : Compare crystal structures of recrystallized samples to identify solvent-induced lattice variations .
  • Solubility Parameter Analysis : Use Hansen solubility parameters to predict solvent compatibility and explain discrepancies .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of Benzene, 1,1'-thiobis[4-(methylthio)-]?

  • Density Functional Theory (DFT) :

  • Optimize geometry using B3LYP/6-311+G(d,p) basis set to calculate bond lengths (e.g., S–S bond ~2.05 Å) and charge distribution .
  • Simulate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic attack sites .
    • Molecular Dynamics (MD) : Model solvation effects in polar aprotic solvents to correlate with experimental solubility data .

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